4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[[ethyl(2-hydroxyethyl)amino]methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-17(7-8-18)10-13-9-15(19)20-16-12(3)11(2)5-6-14(13)16/h5-6,9,18H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGXZPUQCCVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C1C=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the ethyl(2-hydroxyethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain substituents with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
The compound 4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and pharmacology.
Chemical Properties and Structure
This compound features a chromenone backbone, which is characterized by a fused benzopyran structure. The presence of the ethyl(2-hydroxyethyl)amino group enhances its solubility and potential bioactivity. The molecular formula is CHNO, with a molecular weight of approximately 273.32 g/mol.
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of chromenone derivatives, including this compound, as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has been shown to inhibit the growth of breast cancer cells through modulation of cell cycle regulators and apoptotic pathways.
Antioxidant Properties : Chromenones are recognized for their antioxidant capabilities. This compound demonstrates significant free radical scavenging activity, which can protect cells from oxidative stress-related damage. Such properties are crucial in developing therapeutic agents for diseases linked to oxidative stress, including neurodegenerative disorders.
Biochemical Applications
Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of certain kinases, contributing to its potential as a therapeutic agent in metabolic diseases.
Fluorescent Probes : Due to its unique structural features, this compound can be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties allow for real-time monitoring of biological processes at the cellular level.
Pharmacological Studies
Neuroprotective Effects : Preliminary pharmacological studies suggest that this compound may exert neuroprotective effects by modulating neuroinflammatory responses and promoting neuronal survival in models of neurodegeneration.
Antimicrobial Activity : There is emerging evidence that chromenone derivatives possess antimicrobial properties. The compound has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells; inhibited cell proliferation |
| Study B | Antioxidant Properties | Significant free radical scavenging activity; protective effects against oxidative stress |
| Study C | Enzyme Inhibition | Competitive inhibition of metabolic kinases; potential implications for metabolic disorders |
| Study D | Neuroprotective Effects | Reduced neuroinflammation; enhanced neuronal survival in vitro |
| Study E | Antimicrobial Activity | Effective against multiple bacterial strains; potential for development as an antimicrobial agent |
Notable Research Insights
- Cytotoxic Mechanisms : Research indicates that the compound induces apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
- Oxidative Stress Mitigation : Studies demonstrate that it upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against cellular damage.
- Clinical Implications : Given its diverse biological activities, there is potential for this compound to be developed into therapeutic agents targeting cancer, neurodegenerative diseases, and infections.
Mechanism of Action
The mechanism of action of 4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related coumarin derivatives:
Key Observations:
- Hydrophilicity : The hydroxyethyl group in the target compound enhances solubility compared to purely lipophilic derivatives like the 4-phenyl coumarin .
- Bioactivity: Nitro and methylamino groups in the 7,7-dimethyl derivative () correlate with anticancer activity, suggesting that the tertiary amine in the target compound may similarly interact with cellular targets .
- Hydrogen Bonding : The hydroxyl group in the target compound and dihydroxy groups in ’s compound facilitate hydrogen bonding, which is critical for binding to enzymes like kinases or oxidoreductases .
Crystallographic and Computational Insights
- Crystallography : Derivatives like those in and were analyzed using SHELXL for structural refinement, highlighting the importance of hydrogen-bonding networks in stabilizing crystal packing .
- Docking Studies : Fluorescent coumarins () were evaluated via molecular docking to predict binding affinities for targets like topoisomerases, a method applicable to the target compound .
Biological Activity
The compound 4-((ethyl(2-hydroxyethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one , a derivative of the chromone family, has garnered attention for its potential biological activities. Chromones are known for various pharmacological properties, including anti-inflammatory, antioxidant, and antiviral effects. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of chromone derivatives. For instance, a study focusing on 2H-chromene-based compounds demonstrated that certain derivatives exhibited significant inhibitory effects against plant viruses like Potato Virus Y (PVY). The mechanism involved interference with viral replication processes, showcasing the promise of chromone derivatives in antiviral therapy .
Antioxidant Properties
Chromones are recognized for their antioxidant capabilities. The presence of hydroxyl groups in their structure allows these compounds to scavenge free radicals effectively. Research has shown that derivatives similar to This compound can exhibit high antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Inhibition of Myosin Activity
Another aspect of biological activity involves the inhibition of myosin function. A related study synthesized various analogues of chromones and assessed their ability to inhibit skeletal muscle myosin II. Findings revealed that certain analogues could significantly reduce actin-activated ATPase activity, suggesting potential applications in muscle-related disorders . The specific inhibitory concentrations (IC50) were noted to be below 1 μM for some derivatives.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound C1 | Antiviral | 441.2 | |
| Compound C50 | Antiviral | 53.3 | |
| BHC | Myosin Inhibition | <1 | |
| Hydroxychromone | Antioxidant | Not specified |
Case Studies
- Antiviral Efficacy Against PVY : In a controlled experiment, several chromone derivatives were tested for their ability to inhibit PVY. Among them, compound C50 showed an impressive protective activity percentage of 70.1% , indicating its potential as a therapeutic agent against viral infections .
- Myosin Inhibition Studies : The compound BHC was evaluated for its effect on skeletal muscle contractility. It exhibited a significant reduction in ATPase activity at concentrations around 100 μM , suggesting its potential use in treating conditions involving muscle dysfunction .
Q & A
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction using SHELXL is optimal for resolving the coumarin core geometry and substituent conformations. Studies on analogous 4H-chromen-2-one derivatives achieved high precision, with R factors <0.05 (e.g., R = 0.038 , R = 0.041 ) and data-to-parameter ratios >13:1 . For spectroscopic validation, employ high-resolution ¹H/¹³C NMR to confirm the ethyl(2-hydroxyethyl)amino sidechain connectivity, focusing on methylene linkages (δ 3.4–4.1 ppm for N-CH₂ and O-CH₂ groups) and hydroxy proton exchange dynamics . FT-IR can verify hydrogen bonding interactions (e.g., O-H stretches at 3200–3400 cm⁻¹) .
Basic: What synthetic strategies are effective for introducing the ethyl(2-hydroxyethyl)amino substituent at the 4-position of coumarin derivatives?
Answer:
The Mannich reaction is widely used, employing formaldehyde, ethyl(2-hydroxyethyl)amine, and 7,8-dimethylcoumarin under basic conditions (pH 8.5–9.0). Solvent systems like ethanol/water (3:1) balance amine reactivity and coumarin stability. For example, 4-aryl analogues achieved 60–75% yields via dropwise amine addition at 60°C under nitrogen . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with TLC monitoring (Rf ~0.3 in 1:1 EtOAc/hexane) .
Advanced: How do steric and electronic effects of the 7,8-dimethyl groups influence crystallization and refinement challenges?
Answer:
The 7,8-dimethyl groups increase steric hindrance, often causing disordered sidechains or twinning (e.g., pseudo-merohedral twinning in bromophenyl derivatives ). Mitigation strategies:
- Apply SHELXL restraints (DELU, SIMU) to stabilize anisotropic displacement parameters.
- Use TWIN/BASF commands for twin refinement, with HKLF 5 formatted data .
- Optimize crystal growth via slow evaporation in DMSO/water (1:4), leveraging dimethyl groups’ hydrophobicity to enhance lattice stability .
Advanced: What hydrogen-bonding motifs are critical for supramolecular assembly, and how are they analyzed?
Answer:
The hydroxyethyl group participates in O-H···O=C coumarin interactions (d = 2.76–2.89 Å, θ = 155–165°), forming R₂²(8) ring motifs per graph set analysis . Intermolecular C-H···π interactions between methyl groups and aromatic rings (d = 3.2–3.5 Å) further stabilize packing. Use Mercury or PLATON to generate Hirshfeld surfaces (dnorm mapped) and quantify interaction contributions (e.g., 12–15% from O-H···O in nitro-substituted analogues ).
Advanced: How can computational chemistry resolve discrepancies between predicted and observed conformations?
Answer:
Perform constrained DFT optimizations (B3LYP/6-311G**) using crystallographic coordinates as initial parameters. Compare calculated vs. observed torsion angles (e.g., C4-N-C-C for the ethyl(2-hydroxyethyl) group). Deviations >15° suggest lattice forces induce torsional strain. For example, nitro-substituted derivatives showed 20° differences due to C-H···O packing .Molecular dynamics simulations (NPT ensemble, 298 K) model conformational flexibility in solution .
Basic: What analytical criteria validate purity for this compound in biological studies?
Answer:
- HPLC : Symmetric peak (C18 column, 70:30 methanol/water, λ = 254 nm; tR ~8.2 min) with ≥95% purity .
- Elemental analysis : Theoretical vs. experimental C/H/N/O percentages (e.g., C: 62.1%, H: 7.2%, N: 4.8% for C16H21NO4 ).
- Mass spectrometry : ESI-MS [M+H]<sup>+</sup> m/z = 332.2 (calc. 332.2) .
Advanced: How do substituent modifications at the 4-position affect structure-activity relationships (SAR) in related compounds?
Answer:
Bulkier 4-aryl groups (e.g., 4-bromophenyl ) enhance π-π stacking with biological targets but reduce solubility (logP increases by ~1.5). The ethyl(2-hydroxyethyl)amino group improves water solubility (clogP ~1.2 vs. ~3.5 for methylamino analogues ) while maintaining H-bond donor capacity. SAR studies on nitro-substituted derivatives show a 10-fold potency increase in antiproliferative assays compared to methoxy groups .
Advanced: What strategies address low data-to-parameter ratios in crystallographic refinement?
Answer:
- Expand data completeness : Collect high-resolution data (θ > 25°) to achieve >99% completeness .
- Apply restraints : Use DFIX (for bond lengths), DANG (angles), and FLAT (aromatic rings) in SHELXL .
- Incorporate twin refinement : For low-symmetry crystals, apply TWIN/BASF commands to improve Rint from >0.15 to <0.08 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
